molecular formula C10H10N2O3 B15380171 4-(Cyclopropylamino)-3-nitrobenzaldehyde

4-(Cyclopropylamino)-3-nitrobenzaldehyde

Cat. No.: B15380171
M. Wt: 206.20 g/mol
InChI Key: VGIFSHCWHLLVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylamino)-3-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro group at the 3-position and a cyclopropylamino group at the 4-position of the benzene ring. The compound’s structure combines electron-withdrawing (nitro) and sterically constrained (cyclopropylamino) substituents, which influence its chemical reactivity and biological interactions. The aldehyde group at the 1-position enhances its utility as a synthetic intermediate in pharmaceutical and materials chemistry .

Key properties include:

  • Molecular formula: C₁₀H₁₀N₂O₃
  • Functional groups: Nitro (-NO₂), cyclopropylamino (-NH-C₃H₅), and aldehyde (-CHO).

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-(cyclopropylamino)-3-nitrobenzaldehyde

InChI

InChI=1S/C10H10N2O3/c13-6-7-1-4-9(11-8-2-3-8)10(5-7)12(14)15/h1,4-6,8,11H,2-3H2

InChI Key

VGIFSHCWHLLVPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Amino Group Modifications

Compound Name Structural Features Key Differences from Target Compound Biological Activity/Applications Reference
4-(Dimethylamino)-3-nitrobenzaldehyde Dimethylamino (-N(CH₃)₂) at 4-position Electron-donating dimethylamino vs. cyclopropylamino; higher solubility Broader reactivity in synthesis; potential neuroactive properties
4-(Ethylamino)-3-nitrobenzoic acid Ethylamino (-NHCH₂CH₃) at 4-position; carboxylic acid instead of aldehyde Alkyl chain increases hydrophobicity; carboxylic acid enhances ionic interactions Antimicrobial activity; enzyme inhibition

Ring Size and Type Modifications

Compound Name Structural Features Key Differences from Target Compound Biological Activity/Applications Reference
4-(Azetidin-1-yl)-3-nitrobenzaldehyde Azetidine (4-membered N-ring) at 4-position Smaller, more strained ring; altered hydrogen-bonding capacity Enhanced reactivity in nucleophilic additions; antimicrobial properties
4-(Cyclopentylamino)-3-nitrobenzamide Cyclopentylamino (-NH-C₅H₉) at 4-position; benzamide core Larger, flexible ring; amide instead of aldehyde Kinase inhibition; improved metabolic stability

Functional Group Variations

Compound Name Structural Features Key Differences from Target Compound Biological Activity/Applications Reference
3-Cyclopropoxy-4-nitrobenzaldehyde Cyclopropoxy (-O-C₃H₅) at 3-position; nitro at 4-position Ether linkage vs. amino group; positional isomerism Lower hydrogen-bonding capacity; moderate antimicrobial activity
4-(Cyclopropylamino)-3-nitropyridine Pyridine core instead of benzene; aldehyde replaced by pyridine N Aromatic N alters electronic distribution; no aldehyde group Moderate kinase inhibition

Analysis : The aldehyde group in the target compound enables diverse reactivity (e.g., Schiff base formation), distinguishing it from pyridine or ether-based analogs .

Positional Isomerism and Core Modifications

Compound Name Structural Features Key Differences from Target Compound Biological Activity/Applications Reference
3-Nitrobenzaldehyde Nitro at 3-position; no cyclopropylamino Simpler structure; lacks steric hindrance Baseline antimicrobial activity
4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde Piperazine linker; dual aldehyde/nitro groups Extended conjugation; complex structure Potential for multi-target drug design

Analysis: The 4-cyclopropylamino substitution in the target compound optimizes steric and electronic effects compared to unsubstituted nitrobenzaldehydes or overly complex derivatives .

Research Findings and Implications

  • Synthetic Utility : The aldehyde group facilitates use in condensation reactions, making it valuable for synthesizing imines or heterocycles .
  • Contradictions : Larger rings (e.g., cyclopentyl) may improve metabolic stability but reduce target selectivity compared to cyclopropyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.